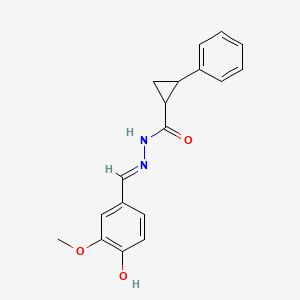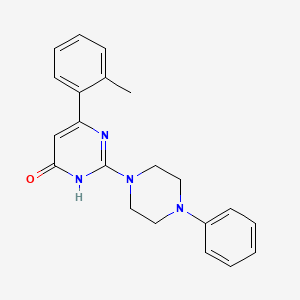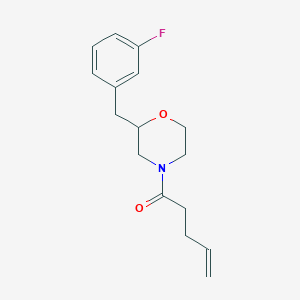
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide (HMPC) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in treating various diseases. HMPC is a cyclopropane derivative with a phenyl group and a hydrazide moiety attached to it.
Aplicaciones Científicas De Investigación
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in treating various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes. In cancer research, N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to improve insulin sensitivity and reduce blood glucose levels.
Mecanismo De Acción
The mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, studies have shown that N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide exerts its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase.
Biochemical and physiological effects:
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has antioxidant, anti-inflammatory, and anticancer properties. In vivo studies have shown that N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has neuroprotective, cardioprotective, and hepatoprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide in lab experiments is its low toxicity. N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have low acute toxicity and no significant side effects in animal studies. However, the solubility of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide in water is limited, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several potential future directions for N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide research. One area of interest is the development of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide-based drug delivery systems. N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have good biocompatibility and biodegradability, which makes it an attractive candidate for drug delivery applications. Another area of interest is the development of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide derivatives with improved pharmacological properties. By modifying the chemical structure of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide, it may be possible to enhance its efficacy and reduce its toxicity. Finally, further studies are needed to fully understand the mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide and its potential applications in treating various diseases.
Conclusion:
In conclusion, N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a promising compound with potential applications in treating various diseases. Its low toxicity, antioxidant, anti-inflammatory, and anticancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide-based drug delivery systems with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a multistep process that involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with phenylcyclopropanecarboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting product is then purified by recrystallization using ethanol.
Propiedades
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-17-9-12(7-8-16(17)21)11-19-20-18(22)15-10-14(15)13-5-3-2-4-6-13/h2-9,11,14-15,21H,10H2,1H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOZETKZPHEYDM-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2CC2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6034170.png)
![1-[2-methoxy-5-({[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amino}methyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6034175.png)
![4-hydroxy-3-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6034187.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6034190.png)

![3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6034199.png)
![(3-fluoro-4-methoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6034204.png)
![6-(4-fluorophenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B6034209.png)

![N-butyl-N-methyl-3-({[2-(1-methyl-2-pyrrolidinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6034220.png)
![2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6034224.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)
![N,N'-[(2,5-dimethyl-3,4-thienediyl)bis(methylene)]di(2-butanamine) dihydrochloride](/img/structure/B6034238.png)
![5-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6034242.png)